![molecular formula C22H15ClN2O4S B2912944 methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-75-6](/img/structure/B2912944.png)
methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
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Description
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Reactions with Methyl 3-Hydroxythiophene-2-Carboxylate : This study details a method to synthesize derivatives of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate (Corral & Lissavetzky, 1984).
Chemical Reactions and Mechanisms
- Gas-Phase Heteroaromatic Substitution : This research explores the reactions of unsaturated carbocations with pyrrole and other heteroarenes, resulting in acylated heteroarenes (Filippi et al., 1991).
- Electrochemical Polymerization : A study on the electrochemical polymerization of pyrrole with water-soluble polymeric electrolytes, relevant for the synthesis of conducting films (Masuda & Kaeriyama, 1994).
Potential Applications in Material Science
- Copolymer Syntheses and Electrochromic Properties : Research on synthesizing homopolymers and copolymers containing carbazole, with applications in electrochromic materials (Aydın & Kaya, 2013).
- Solvent Selection in Molecular Bulk Heterojunction Systems : This study focuses on solvent selection based on cohesive energy densities for materials like pyrrolo[3,4‐c]pyrrole‐1,4‐dione derivatives (Walker et al., 2011).
Advanced Chemical Synthesis and Functionalization
- Palladium-Catalyzed Methylation and Arylation : This paper discusses the use of palladium catalysis in methylation and arylation of C-H bonds in simple carboxylic acids, which could be relevant for modifying compounds similar to the one (Giri et al., 2007).
properties
IUPAC Name |
methyl 3-[2-[2-(4-chloroanilino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-29-22(28)20-18(15-5-2-3-7-17(15)30-20)25-12-4-6-16(25)19(26)21(27)24-14-10-8-13(23)9-11-14/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDYMBSONOSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate |
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